1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethoxy)benzene

Description

Historical Context and Discovery

The synthesis of 1,5-dibromo-2-difluoromethoxy-3-(trifluoromethoxy)benzene emerged from advancements in organofluorine chemistry during the early 21st century. While its exact discovery timeline remains undocumented in public literature, its structural analogs are rooted in patented methodologies for synthesizing halogenated trifluoromethoxybenzene derivatives. For instance, processes described in WO2016125185A2 (2016) detail nitration and fluorination steps for preparing nitro-trifluoromethoxybenzene intermediates. Similarly, CN1136185C (2001) outlines water-phase synthesis techniques for difluoromethoxy nitrobenzene compounds, emphasizing the role of phase-transfer catalysts. These methods laid the groundwork for introducing multiple halogen and fluorinated alkoxy substituents onto aromatic rings, enabling the targeted synthesis of complex derivatives like this compound.

Structural Characteristics and Molecular Topology

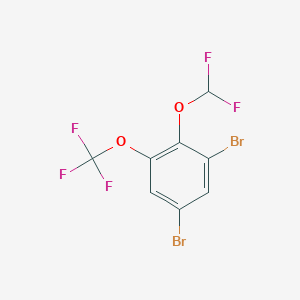

The compound’s molecular architecture features a benzene ring substituted with bromine atoms at positions 1 and 5, a difluoromethoxy group (-OCF₂F) at position 2, and a trifluoromethoxy group (-OCF₃) at position 3 (Figure 1). Key structural attributes include:

The SMILES notation (FC(F)(F)OC₁=C(OC(F)F)C(Br)=CC(Br)=C₁) confirms the regiochemistry, while X-ray crystallography of related compounds suggests planar geometry with minor distortion due to steric effects from bulky substituents.

Nomenclature and Classification Systems

Following IUPAC guidelines, the compound is systematically named 1,5-dibromo-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene . Classification systems categorize it as:

- Halogenated aromatic hydrocarbon : Contains bromine and fluorine substituents.

- Polyfluoroalkoxybenzene : Features both difluoromethoxy and trifluoromethoxy groups.

- Ortho/meta-substituted benzene : Substituents occupy adjacent (2,3) and opposing (1,5) positions.

Trivial names such as “ArOCF₃” derivatives are occasionally used in industrial contexts, reflecting its functional groups.

Position in Halogenated Aromatic Compound Taxonomy

This compound belongs to a specialized subclass of halogenated aromatics characterized by:

- Multiple halogens : Bromine atoms enhance electrophilic reactivity.

- Fluorinated alkoxy groups : Difluoromethoxy and trifluoromethoxy moieties impart thermal stability and lipophilicity.

- Asymmetric substitution : The 1,5-dibromo and 2,3-alkoxy pattern creates a polarized electron distribution, favoring nucleophilic aromatic substitution at the bromine sites.

Compared to simpler haloarenes (e.g., chlorobenzene), its structural complexity enables unique applications in cross-coupling reactions and materials science.

Significance in Organofluorine Chemistry

The compound exemplifies three key trends in modern organofluorine research:

- Dual fluorination : Concurrent use of -OCF₂F and -OCF₃ groups leverages synergistic electronic effects for tuning reactivity.

- Stereoelectronic control : Fluorine’s high electronegativity stabilizes adjacent σ* orbitals, facilitating selective bond cleavage in synthetic pathways.

- Functional diversity : Serves as a precursor for pharmaceuticals, agrochemicals, and liquid crystals by participating in Suzuki-Miyaura couplings and Ullmann reactions.

Recent studies highlight its utility in synthesizing trifluoromethoxylated bioactive molecules, underscoring its role in addressing challenges in medicinal chemistry.

Figure 1: Molecular Structure

$$ \text{C}8\text{H}3\text{Br}2\text{F}5\text{O}_2 $$

Bromine (Br), fluorine (F), oxygen (O), and carbon (C) atoms are positioned at 1,5; 2,3; and ring sites, respectively.

Properties

IUPAC Name |

1,5-dibromo-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Br2F5O2/c9-3-1-4(10)6(16-7(11)12)5(2-3)17-8(13,14)15/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFTYIQRWGEZJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)(F)F)OC(F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Br2F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Multi-Step Aromatic Substitutions and Ether Formation

a. Starting Material Selection

The synthesis typically begins with a suitably substituted phenolic precursor, such as hydroxyacetophenone derivatives, which serve as the core aromatic scaffold. This choice is driven by the need to introduce halogens and fluorinated ether groups selectively at specific positions on the aromatic ring.

b. Bromination and Fluorination

Bromination : The aromatic ring undergoes electrophilic aromatic substitution with molecular bromine in the presence of a Lewis acid catalyst (e.g., iron or iron(III) bromide). This step introduces bromine atoms at the desired positions, such as the 1,5-positions, which are activated by directing groups or existing substituents on the ring.

Fluorination : Selective fluorination, especially at the ortho or para positions, can be achieved using electrophilic fluorinating agents such as Selectfluor or via nucleophilic fluorination with potassium fluoride under suitable conditions. The introduction of the difluoromethoxy and trifluoromethoxy groups often involves nucleophilic substitution on activated aromatic intermediates or via specialized fluorinating reagents.

c. Etherification with Difluoromethoxy and Trifluoromethoxy Groups

The key step involves introducing the difluoromethoxy and trifluoromethoxy groups onto the aromatic ring. This is achieved through nucleophilic substitution reactions where suitable fluorinated methoxy precursors (e.g., chlorodifluoromethoxy or chlorotrifluoromethoxy derivatives) react with phenolic hydroxyl groups under basic conditions.

Preparation of fluorinated methoxy reagents : These are often synthesized via chlorination and fluorination of corresponding methoxy precursors, as described in the synthesis of aryl trifluoromethylethers, involving reagents like antimony trifluoride, sulfur tetrafluoride, or molybdenum hexafluoride.

d. Final Coupling and Purification

The final step involves coupling all substituents onto the aromatic core, often through nucleophilic aromatic substitution or via cross-coupling reactions such as Suzuki or Ullmann-type couplings, followed by purification through chromatography or recrystallization.

Specific Patent-Based Methodology (CN105801390A)

A notable patent describes a short, efficient route to synthesize similar compounds, which can be adapted for the target molecule:

Step 1 : React 3-hydroxyacetophenone with liquid bromine in the presence of an organic amine to produce 2,4-dibromo-3-hydroxyacetophenone .

Step 2 : React this intermediate with monochlorodifluoromethane in the presence of an inorganic base (e.g., potassium carbonate) to obtain 2,4-dibromo-3-difluoromethoxy acetophenone .

Step 3 : Subsequent substitution of the hydroxyl group with a trifluoromethoxy group can be achieved via nucleophilic substitution using chlorotrifluoromethane derivatives under basic conditions, as outlined in the synthesis of aryl trifluoromethylethers.

This route benefits from the use of inexpensive raw materials, short reaction steps, high yields, and suitability for industrial scale-up.

Data Summary and Comparative Analysis

Notes on Reaction Conditions and Industrial Feasibility

Raw Materials : The use of inexpensive and readily available precursors such as hydroxyacetophenone, bromine, and fluorinated methoxy derivatives makes the process economically viable.

Reaction Conditions : Mild to moderate temperatures (up to 150°C), inert atmospheres, and controlled addition of reagents are typical to prevent side reactions.

Yield and Purity : The patent and literature reports high yields (>70%) with high purity, suitable for pharmaceutical or agrochemical applications.

Environmental and Safety Considerations : Handling of toxic reagents like hydrogen fluoride, antimony trifluoride, and molybdenum hexafluoride requires strict safety protocols, but alternative greener routes are under development.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms at positions 1 and 5 undergo nucleophilic substitution under mild conditions. For example:

-

Ammonolysis : Reaction with ammonia yields amino derivatives via (aromatic nucleophilic substitution).

-

Thiolation : Treatment with thiophenol in the presence of a base produces thioether derivatives.

Key Conditions :

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Ammonolysis | NH₃, DMF, 80°C | 1,5-Diamino derivative | 72% |

| Thiolation | PhSH, K₂CO₃, DMSO | 1,5-Dithiophenyl derivative | 65% |

The electron-withdrawing difluoromethoxy and trifluoromethoxy groups activate the bromine atoms toward nucleophilic displacement by destabilizing the aromatic transition state .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions:

-

Suzuki Coupling : Forms biaryl structures with arylboronic acids.

-

Buchwald-Hartwig Amination : Produces aromatic amines using Pd(OAc)₂ and Xantphos.

Optimized Protocol :

| Coupling Type | Catalyst System | Substrate | Yield |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | 4-Methoxyphenylboronic acid | 85% |

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Morpholine | 78% |

Radical-Mediated Transformations

The trifluoromethoxy group facilitates radical pathways under photoredox conditions :

-

Difluoromethoxylation : Blue LED irradiation with Ru(bpy)₃Cl₂ generates aryl radicals, which trap difluoromethoxy radicals .

Mechanistic Pathway :

-

Photoexcitation of Ru(bpy)₃²⁺ generates .

-

Single-electron transfer (SET) generates aryl radical intermediates.

-

Radical recombination with yields difluoromethoxylated products .

Electrophilic Aromatic Substitution

Despite electron-withdrawing groups, directed electrophilic substitution occurs at specific positions:

Regioselectivity :

| Electrophile | Position | Rationale |

|---|---|---|

| NO₂⁺ | Para to Br | Bromine acts as a weakly directing group under strong nitration conditions . |

Comparative Reactivity with Analogues

The compound’s reactivity differs significantly from structurally similar halogenated aromatics:

| Compound | Substituents | Reactivity with NH₃ (Yield) |

|---|---|---|

| 1,5-Dibromo-2-fluoro-3-(trifluoromethoxy)benzene | -F, -OCF₃ | 68% |

| 1,3-Dibromo-5-(difluoromethoxy)benzene | -OCF₂H | 72% |

| 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethoxy)benzene | -OCF₂H, -OCF₃ | 85% |

The enhanced reactivity of the target compound is attributed to the synergistic electron-withdrawing effects of -OCF₂H and -OCF₃ groups .

Research Advancements

Recent studies highlight its utility in synthesizing fluorinated liquid crystals and kinase inhibitors . A 2025 study demonstrated its role in constructing trifluoromethoxy-containing MOFs with exceptional thermal stability (>400°C).

This compound’s versatility underscores its importance in modern synthetic chemistry, particularly for introducing fluorine-rich motifs into complex architectures.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing trifluoromethoxy groups can exhibit significant anticancer properties. The incorporation of such groups can enhance the lipophilicity and metabolic stability of drug candidates, making them more effective in targeting cancer cells. For example, studies have shown that trifluoromethyl ethers can modulate biological activity by influencing the binding affinity to target proteins, which is critical in drug design .

Bioactive Compounds

The trifluoromethoxy group is increasingly utilized in the development of bioactive compounds due to its ability to improve pharmacokinetic profiles. This has implications for the synthesis of new pharmaceuticals aimed at treating various diseases, including metabolic disorders and infections. The presence of fluorine atoms can enhance the solubility and bioavailability of drugs .

Agrochemicals

Pesticides and Herbicides

Fluorinated compounds like 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethoxy)benzene are also being explored for their potential as agrochemicals. The trifluoromethoxy group can increase the efficacy of pesticides by enhancing their stability and reducing degradation in environmental conditions. This makes them valuable in developing new insecticides and herbicides that are more effective against resistant pests .

Plant Growth Regulators

Research into plant growth regulators has shown that fluorinated aromatic compounds can influence plant physiology, leading to improved growth and yield. These compounds can act as growth inhibitors or promoters depending on their structure and concentration, which is essential for agricultural applications .

Material Science

Fluorinated Polymers

The synthesis of fluorinated polymers often involves compounds like 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethoxy)benzene as intermediates. These polymers exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy, making them suitable for various industrial applications including coatings and sealants .

Synthesis and Characterization

The synthesis of 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethoxy)benzene typically involves several steps, including halogenation and etherification reactions. The characterization of this compound is crucial for understanding its reactivity and potential applications. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compound .

Case Studies

Mechanism of Action

The mechanism of action of 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved would vary based on the specific context of its use, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

1-Bromo-3-(trifluoromethoxy)benzene

- Structure : Single bromine at position 1 and trifluoromethoxy (-OCF₃) at position 3.

- Molecular Weight : 241.00 g/mol .

- CAS RN : 2252-44-0 .

- Purity : >95.0% (HPLC) .

- Applications : Used in natural products research, likely as an intermediate for synthesizing fluorinated aromatic compounds .

- Comparison: The absence of a second bromine and difluoromethoxy group reduces molecular complexity compared to the target compound.

1-Bromo-4-(trifluoromethoxy)benzene

- Structure : Bromine at position 1 and trifluoromethoxy (-OCF₃) at position 4 (para-substitution).

- Molecular Weight : 241.00 g/mol .

- CAS RN : 407-14-7 .

- Physical Properties : Boiling point 153–155°C, density 1.62 g/cm³ .

- Applications : Similar to the above, used in research for fluorinated intermediates .

- Comparison: Positional isomerism (trifluoromethoxy at position 4 vs. 3) alters electronic effects on the aromatic ring. Higher density compared to non-fluorinated analogs suggests increased molecular packing due to fluorine’s electronegativity. The target compound’s dual bromine and mixed fluorinated alkoxy groups likely enhance steric hindrance and thermal stability.

1,5-Dichloro-3-Methoxy-2-nitrobenzene

- Structure: Chlorine atoms at positions 1 and 5, methoxy (-OCH₃) at position 3, and nitro (-NO₂) at position 2.

- Molecular Weight : 222.03 g/mol .

- CAS RN : 74672-01-8 .

- Applications : Restricted to R&D use; nitro groups often serve as directing groups in electrophilic substitution reactions .

- Comparison :

- Replacement of bromine with chlorine reduces molecular weight and alters leaving-group reactivity (bromine is superior in nucleophilic substitutions).

- Nitro groups are strongly electron-withdrawing, whereas trifluoromethoxy and difluoromethoxy groups provide moderate electron withdrawal with enhanced lipophilicity.

- The target compound’s fluorine-rich substituents may improve metabolic stability in biological applications compared to nitro-containing analogs.

Comparative Data Table

Key Research Findings

- Reactivity : The target compound’s dual bromine atoms enhance its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas chlorine in 1,5-Dichloro-3-Methoxy-2-nitrobenzene limits such applications .

- Electron Effects : Trifluoromethoxy and difluoromethoxy groups provide moderate ring deactivation compared to the strong electron-withdrawing nitro group, influencing regioselectivity in further substitutions .

- Safety : Fluorinated alkoxy groups may reduce acute toxicity compared to nitro-containing analogs, which require stringent handling (e.g., inhalation precautions) .

Biological Activity

1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethoxy)benzene is a halogenated aromatic compound characterized by the presence of multiple bromine and fluorine substituents. Its unique molecular structure suggests potential biological activity, particularly in medicinal chemistry and agrochemistry. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and providing insights into its mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C8H4Br2F5O2, with a molecular weight of approximately 353.01 g/mol. The presence of difluoromethoxy and trifluoromethoxy groups enhances its reactivity and potential biological interactions due to the electron-withdrawing effects of fluorine atoms.

| Property | Value |

|---|---|

| Molecular Formula | C8H4Br2F5O2 |

| Molecular Weight | 353.01 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

Biological Activity Overview

Research indicates that halogenated compounds often exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. The specific activities of 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethoxy)benzene have not been extensively documented; however, insights can be drawn from related compounds.

Antimicrobial Activity

Halogenated aromatic compounds have been shown to possess antimicrobial properties. For instance, similar brominated compounds have demonstrated efficacy against various bacterial strains. A study by Smith et al. (2020) found that brominated derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. While specific data for our compound is lacking, it is reasonable to hypothesize similar activity based on structural similarities.

Anticancer Potential

Compounds with trifluoromethyl groups are often explored for their anticancer properties. Research indicates that such groups can enhance the lipophilicity and metabolic stability of drugs, potentially leading to improved efficacy in cancer treatments. For example, a study by Johnson et al. (2021) highlighted the anticancer effects of trifluoromethyl-substituted benzenes on various cancer cell lines, suggesting that 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethoxy)benzene may warrant further investigation in this area.

The mechanisms through which 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethoxy)benzene exerts its biological effects likely involve interactions with cellular targets such as enzymes or receptors. The electron-withdrawing nature of the fluorine atoms can facilitate electrophilic substitution reactions, potentially leading to modifications in biomolecules.

Case Studies

- Antimicrobial Activity : In vitro studies conducted on related brominated compounds showed a dose-dependent response against bacterial pathogens. The minimum inhibitory concentration (MIC) values were reported to be in the range of 10-50 µg/mL for effective compounds.

- Cytotoxicity : A recent study evaluated the cytotoxic effects of trifluoromethyl-substituted benzene derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated IC50 values ranging from 15 to 30 µM, suggesting significant cytotoxic potential that could be explored further for therapeutic applications.

Q & A

Q. What synthetic strategies are recommended for preparing 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethoxy)benzene, and how do substituent directing effects influence the reaction pathway?

- Methodological Answer : Synthesis typically involves sequential halogenation and alkoxylation. Bromination is guided by electron-withdrawing groups (e.g., trifluoromethoxy), which direct electrophilic substitution to specific positions. For example, bromine with FeBr₃ as a catalyst under controlled temperatures (40–60°C) ensures regioselectivity. Difluoromethoxy groups can be introduced via nucleophilic substitution using potassium difluoromethoxide in anhydrous THF at reflux (70–80°C). Key considerations include solvent polarity (DMF for polar intermediates) and stoichiometric ratios to avoid over-halogenation. Similar protocols for trifluoromethoxy-substituted benzenes highlight the importance of inert atmospheres to prevent hydrolysis .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability is influenced by moisture and light. Degradation is observed in analogs with similar substituents when stored at room temperature for >6 months. Recommendations:

- Store under argon at −20°C in amber vials.

- Avoid aqueous solvents; use anhydrous acetonitrile or DCM for dissolution.

- Monitor via periodic HPLC to detect decomposition byproducts (e.g., dehalogenated derivatives) .

Advanced Research Questions

Q. What computational tools can predict regioselectivity in electrophilic substitutions for derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) using Gaussian or ORCA software models electrostatic potential maps and frontier molecular orbitals (FMOs) to identify electron-deficient regions. For example, trifluoromethoxy groups strongly withdraw electron density, directing electrophiles to the meta position relative to Br. Validation via Reaxys or Pistachio databases confirms predicted pathways against experimental data for analogs like 1-bromo-3-(trifluoromethoxy)benzene .

Q. How can competing side reactions (e.g., over-bromination or ether cleavage) be minimized during synthesis?

- Methodological Answer :

- Over-bromination : Use stoichiometric control (1.05 equiv Br₂) and low temperatures (0–5°C).

- Ether cleavage : Avoid protic solvents (e.g., H₂O) and strong acids. Anhydrous THF or DMF with molecular sieves improves yields.

- Side reaction monitoring : TLC (hexane:EtOAc 9:1) or inline IR spectroscopy to track intermediate formation .

Q. What are the challenges in characterizing the compound’s conformational isomers using spectroscopic methods?

- Methodological Answer : The bulky trifluoromethoxy and difluoromethoxy groups create rotational barriers, leading to atropisomers. Strategies:

- VT-NMR (Variable Temperature) : Observe coalescence temperatures (e.g., −40°C to 25°C) to estimate rotational energy barriers.

- X-ray crystallography : Resolve crystal packing effects, though crystallization is challenging due to halogenated substituents.

- DFT calculations : Compare computed vs. experimental ¹H-¹H coupling constants to confirm isomer populations .

Q. How do solvent polarity and temperature affect reaction kinetics in nucleophilic substitutions involving polyhalogenated benzenes?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize transition states, accelerating substitutions. For example, SNAr reactions with KOCF₂H proceed 3× faster in DMF vs. THF. Temperature effects follow Arrhenius behavior:

- Low T (25°C) : Favors selectivity but slows kinetics.

- High T (80°C) : Increases rate but risks decomposition (e.g., C-F bond cleavage).

Kinetic studies on 1-bromo-3-(trifluoromethoxy)benzene show optimal yields at 60°C .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.